molecular formula C11H14O2 B8320618 (2,6,6-Trimethyl-4-oxocyclohex-2-en-1-ylidene)acetaldehyde CAS No. 16825-04-0

(2,6,6-Trimethyl-4-oxocyclohex-2-en-1-ylidene)acetaldehyde

Cat. No. B8320618
CAS RN: 16825-04-0
M. Wt: 178.23 g/mol
InChI Key: FBODRUQERKFZCJ-UHFFFAOYSA-N
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Patent
US05072019

Procedure details

Triphenylsilanol (22 g) and 80 g (0.45 mol) of 3,5,5-trimethyl-4-hydroxy-4-ethynylcyclohex-2-en-1-one and 1.6 g of stearic acid are dissolved in 800 ml of xylene, treated with 1.92 ml of vanadium isopropylate and heated to reflux temperature while stirring. After 31/2 hours the reaction mixture is cooled and washed with 5% sodium bicarbonate, whereby an emulsion results. The organic phase is then separated, the emulsion is also separated and extracted with ether. The organic phases are dried over magnesium sulphate and concentrated. The residue (117.9 g) is distilled (oil bath 130°-170°; 0.001 mm Hg). In this manner there are obtained 51.8 g (64.8%) of (2,6,6-trimethyl-4-oxo-2-cyclohexen-1-ylidene)acetaldehyde (Z:E=about 3:1).
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
catalyst
Reaction Step One
Quantity
1.92 mL
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1([Si](C2C=CC=CC=2)(C2C=CC=CC=2)[OH:8])C=CC=CC=1.[CH3:21][C:22]1[C:27](O)([C:28]#[CH:29])[C:26]([CH3:32])([CH3:31])[CH2:25][C:24](=[O:33])[CH:23]=1>C1(C)C(C)=CC=CC=1.[V].C(O)(=O)CCCCCCCCCCCCCCCCC>[CH3:21][C:22]1[C:27](=[CH:28][CH:29]=[O:8])[C:26]([CH3:32])([CH3:31])[CH2:25][C:24](=[O:33])[CH:23]=1

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
C1(=CC=CC=C1)[Si](O)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
80 g
Type
reactant
Smiles
CC1=CC(CC(C1(C#C)O)(C)C)=O
Name
Quantity
800 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Name
Quantity
1.6 g
Type
catalyst
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)O
Step Two
Name
Quantity
1.92 mL
Type
catalyst
Smiles
[V]

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
After 31/2 hours the reaction mixture is cooled
Duration
2 h
WASH
Type
WASH
Details
washed with 5% sodium bicarbonate, whereby an emulsion
CUSTOM
Type
CUSTOM
Details
results
CUSTOM
Type
CUSTOM
Details
The organic phase is then separated
CUSTOM
Type
CUSTOM
Details
the emulsion is also separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phases are dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The residue (117.9 g) is distilled (oil bath 130°-170°; 0.001 mm Hg)

Outcomes

Product
Name
Type
product
Smiles
CC=1C(C(CC(C1)=O)(C)C)=CC=O
Measurements
Type Value Analysis
AMOUNT: MASS 51.8 g
YIELD: PERCENTYIELD 64.8%
YIELD: CALCULATEDPERCENTYIELD 365.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.